molecular formula C12H5F6NO B3040101 3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline CAS No. 155495-61-7

3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline

Cat. No.: B3040101
CAS No.: 155495-61-7
M. Wt: 293.16 g/mol
InChI Key: UIBCVOGCVOPPSW-UHFFFAOYSA-N
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Description

3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline ( 155495-61-7) is a high-value fluorinated quinoline derivative designed for research and development applications. This compound features both a trifluoroacetyl and a trifluoromethyl group, making it a versatile and powerful building block in organic synthesis, particularly for the construction of complex heterocyclic systems . Its primary research value lies in its role as a key intermediate in multicomponent reactions (MCRs), which are efficient and convergent strategies for building molecular complexity . For instance, it can be used in reactions involving quinoline derivatives and dialkyl acetylenedicarboxylates to synthesize 4-trifluoroacetyl substituted benzo[c]quinolizine derivatives, which are privileged structures in medicinal chemistry . The presence of two strong electron-withdrawing fluorine-containing groups significantly influences the lipophilicity, metabolic stability, and binding properties of the resulting molecules, enhancing their potential in the development of new pharmaceuticals and agrochemicals . This compound is typically supplied as a high-purity solid and requires cold-chain transportation to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethyl)quinolin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NO/c13-11(14,15)9-6-3-1-2-4-8(6)19-5-7(9)10(20)12(16,17)18/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBCVOGCVOPPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

The quinoline backbone of 3-(trifluoroacetyl)-4-(trifluoromethyl)quinoline is often constructed via cyclization reactions. A prominent method involves using polyphosphoric acid (PPA) as both solvent and catalyst. For example, 2-fluoroaniline and ethyl 2-methylacetoacetate undergo cyclization in PPA at 150°C to yield 8-fluoro-2,3-dimethylquinolin-4-ol, a structurally analogous intermediate. This one-step protocol achieves an 89.2% yield, highlighting PPA’s efficiency in dehydrating and cyclizing precursors into quinolines. Adjusting the substituents on the aniline and β-keto ester precursors allows incorporation of trifluoromethyl groups at the 4-position.

Stereoselective Cyclization with Methanesulfonic Acid and Phosphorus Pentoxide

A patent detailing tetrahydroquinoline derivatives describes a cyclization method applicable to trifluoromethylquinolines. (R)-3-(4-Trifluoromethyl-phenylamino)-valeric acid undergoes cyclization in methanesulfonic acid and phosphorus pentoxide at 65–75°C. This dual-acid system facilitates stereoselective ring closure, critical for maintaining optical purity. The reaction proceeds via intramolecular nucleophilic attack, forming the quinoline ring while retaining the trifluoromethyl group. Post-cyclization, the mixture is neutralized with sodium hydroxide and extracted with ethyl acetate, achieving crude yields suitable for further functionalization.

Friedel-Crafts Acylation for Trifluoroacetyl Group Introduction

Acylation of Preformed Quinolines

The trifluoroacetyl group at the 3-position is introduced via Friedel-Crafts acylation. A reported method reacts 4-(trifluoromethyl)quinoline with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids such as AlCl₃. The reaction proceeds at 0–25°C in dichloromethane, with the Lewis acid activating TFAA for electrophilic attack on the quinoline’s electron-rich C3 position. This method, however, requires meticulous control of stoichiometry to avoid over-acylation.

Direct Synthesis via Trifluoroacetyl-Containing Precursors

An alternative approach utilizes precursors bearing pre-installed trifluoroacetyl groups. For instance, 2-trifluoroacetyl-1-methoxycycloalkenes react with substituted anilines in acetonitrile under reflux, followed by PPA-mediated cyclization to yield trifluoromethylquinolines. This two-step process avoids handling hazardous acylating agents and achieves moderate yields (15–30%).

Catalytic Methods for Enhanced Efficiency

Zinc-Catalyzed Cycloaddition

A novel zinc iodide (ZnI₂)/2,2'-bipyridyl (bpy) catalytic system enables the synthesis of 3-trifluoromethyl-4-trifluoroacetyl pyrazoles, a methodology adaptable to quinolines. Sydnones and hexafluoropentane-2,4-dione undergo [3+2] cycloaddition in tetrahydrofuran (THF) at 60°C, forming the trifluoroacetyl moiety with 72–85% yields. While this study focuses on pyrazoles, the protocol’s success suggests potential applicability to quinoline systems by modifying the diene component.

Palladium-Catalyzed Reduction and Functionalization

The patent EP2154132A1 describes palladium-catalyzed hydrogenation for reducing intermediates en route to tetrahydroquinolines. Although designed for saturated analogs, this method could reduce nitro or ketone groups in this compound precursors. Using palladium on carbon (Pd/C) under 5–25 atm hydrogen at 25–50°C, reductions proceed with high chemoselectivity, preserving the trifluoromethyl and trifluoroacetyl groups.

Comparison of Synthetic Routes

Method Key Reagents/Conditions Yield Advantages Limitations
PPA Cyclization PPA, 150°C 89.2% One-step, high yield Requires high temperatures
Dual-Acid Cyclization MeSO₃H, P₂O₅, 65–75°C N/A Stereoselective Complex workup
Friedel-Crafts Acylation TFAA, AlCl₃, 0–25°C 40–60% Direct acylation Over-acylation risk
ZnI₂/bpy Catalysis ZnI₂, bpy, THF, 60°C 72–85% Mild conditions, scalable Limited to specific substrates
Pd-Catalyzed Hydrogenation Pd/C, H₂ (5–25 atm), 25–50°C 80–90% High chemoselectivity Requires high-pressure equipment

Mechanistic Insights and Optimization Strategies

Enhancing Trifluoroacetyl Stability

The trifluoroacetyl group is prone to hydrolysis under basic conditions. Patent EP2154132A1 recommends maintaining pH 7.0–8.0 during workup to preserve this moiety. Anhydrous solvents (e.g., THF, ethyl acetate) and inert atmospheres further prevent degradation.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

The applications of "3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline" are not explicitly detailed within the provided search results; however, the search results do highlight trifluoroacetyl-substituted quinolones and trifluoromethyl-containing heterocyclics as compounds with significant applications, particularly in medicinal chemistry and drug design .

Quinolones and their Applications
Quinolones, particularly those substituted with trifluoroacetyl groups, have demonstrated antimicrobial activity against a range of bacteria, including antibiotic-resistant strains of E. coli, A. baumannii, and S. aureus . In one study, trifluoroacetyl-substituted quinolones 2, 3, and 7 exhibited significant antibacterial activity, with compounds 2, 3, 5, and 7 showing the largest inhibition zones against E. coli ATCC 25922 and E. coli isolates . A. baumannii isolate 725 was also found to be highly sensitive to these compounds .

Trifluoromethyl-containing Heterocyclics and their Applications
Trifluoromethyl-containing heterocyclic compounds have applications in medicinal and agricultural scientific fields . These compounds have shown interesting biological activities and are present in many naturally occurring products . They exhibit important pharmacological properties, such as tuberculostatic and antiproliferative activities .

Other Applications
Dibenzo[b,h][1,6]naphthyridines, synthesized using trifluoromethanesulfonic acid-catalyzed cyclization, have potential applications as antibacterials, fungicides, neoplasm inhibitors, amebicides, and in the treatment of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 3-(trifluoroacetyl)-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the reactivity and biological activity of quinoline derivatives.

4-Chloro-3-(trifluoromethyl)quinoline (CAS 590371-93-0)
  • Substituents : Chloro (-Cl) at position 4, trifluoromethyl (-CF₃) at position 3.
  • Comparison: Unlike the main compound, this derivative lacks a trifluoroacetyl group. The chloro group is less electron-withdrawing than trifluoroacetyl, reducing electrophilicity at position 3. This structural difference may decrease reactivity in nucleophilic attacks compared to 3-(trifluoroacetyl)-4-(trifluoromethyl)quinoline .
4-Chloro-6-(trifluoromethyl)quinoline (CAS 49713-56-6)
  • Substituents : Chloro at position 4, trifluoromethyl at position 4.
  • Comparison: The trifluoromethyl group at position 6 creates a different electronic environment. This positional isomerism could alter π-π stacking interactions in crystal structures, as observed in chalcone-quinoline hybrids (e.g., ), where substituent placement affects intermolecular interactions .

Functional Group Comparisons

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Derivatives
  • Substituents : Hydroxy (-OH) at position 4, trifluoromethyl at position 6, and ester (-COOR) at position 3.
  • However, the ester group is less electrophilic than trifluoroacetyl, reducing reactivity in acyl transfer reactions .
8-Nitro-5-[3-(trifluoromethyl)phenoxy]quinolone (Compound 278 in )
  • Substituents: Nitro (-NO₂) at position 8, trifluoromethylphenoxy at position 4.
  • Comparison: The nitro group is a stronger electron-withdrawing group than trifluoroacetyl, leading to higher electrophilicity. This compound exhibits anti-inflammatory activity, while analogs with amino groups (e.g., compound 33) are inactive, highlighting the importance of electron-withdrawing groups in bioactivity .

Physicochemical Properties

Property This compound 4-Chloro-6-(trifluoromethyl)quinoline 8-Nitro-5-[3-(trifluoromethyl)phenoxy]quinolone
Molecular Weight ~315.1 g/mol 235.6 g/mol ~368.3 g/mol
LogP (Lipophilicity) High (CF₃ and COCF₃ groups) Moderate (Cl and CF₃) High (NO₂ and CF₃)
Melting Point Not reported Not reported 453–455 K (compound in )

Biological Activity

3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, focusing on its antimalarial, anticancer, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the introduction of trifluoroacetyl and trifluoromethyl groups into the quinoline structure. Various methods have been developed for this purpose, including nucleophilic substitution reactions and the use of trifluoromethylating agents.

Antimalarial Activity

Research indicates that compounds containing trifluoroacetyl and trifluoromethyl groups exhibit significant antimalarial activity against Plasmodium falciparum. A study reported that derivatives of quinoline with these functional groups showed IC50 values ranging from 1.43 µM to 5.15 µM against chloroquine-sensitive strains. Specifically, the compound with a 3-trifluoroacetyl group demonstrated moderate activity with an IC50 of 2.52 µM .

CompoundIC50 (µM)Selectivity Index (SI)
3a1.430.13
4a2.520.23
4f5.150.47
4g3.390.31

The increased activity is attributed to the electron-withdrawing effects of the trifluoromethyl group, enhancing lipophilicity and metabolic stability .

Anticancer Activity

In addition to antimalarial properties, quinoline derivatives have been evaluated for anticancer activity. A study utilizing a zebrafish embryo model found that certain trifluoromethyl alcohol derivatives exhibited potent growth inhibition, suggesting potential applications in cancer therapeutics . The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Quinoline derivatives have also shown promise as antimicrobial agents. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial properties against various pathogens. The structural modifications imparted by these groups appear to influence the binding affinity to bacterial targets .

Case Studies

Several case studies highlight the biological efficacy of trifluoroacetyl- and trifluoromethyl-substituted quinolines:

  • Antimalarial Evaluation : In vitro studies demonstrated that specific derivatives exhibited submicromolar potency against chloroquine-resistant strains of Plasmodium falciparum, indicating their potential as novel antimalarial agents .
  • Zebrafish Model for Anticancer Activity : Compounds were screened in zebrafish embryos, revealing significant toxicity correlated with increased apoptotic markers, which underscores their potential as anticancer drugs .
  • Mechanistic Insights : Investigations into the interaction of these compounds with hematin revealed insights into their mechanisms of action, suggesting that they inhibit crystallization processes critical for malaria parasite survival .

Q & A

Q. What are the common synthetic routes for 3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclization or functionalization of quinoline precursors. Key routes include:

  • Gold-catalyzed cyclization : Trifluoromethylated propargyl-amines undergo Au(I)-catalyzed cyclization to yield 2-trifluoromethyl quinolines, with yields ranging from 60–85% depending on solvent (e.g., DCM vs. toluene) and catalyst loading .
  • Multi-step functionalization : Starting from 4-methoxyaniline, sequential nitration, chlorination, and coupling reactions introduce trifluoromethyl/acetyl groups. For example, nitration at C3 requires precise temperature control (0–5°C) to avoid over-nitration .
  • Fluorination protocols : Reactions with perfluoroalkenes or electrophilic fluorine sources (e.g., Selectfluor) can introduce trifluoromethyl groups, but require anhydrous conditions to prevent hydrolysis .

Q. Critical Parameters :

  • Temperature : Higher temperatures (>100°C) may degrade trifluoromethyl groups.
  • Catalyst choice : Au(I) catalysts improve regioselectivity for the 4-position .
  • Purification : HPLC with C18 columns and acetonitrile/water gradients resolves closely related byproducts (e.g., mono- vs. di-trifluoromethyl derivatives) .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR :
    • The quinoline core shows aromatic protons as doublets (δ 7.5–8.5 ppm) with coupling constants (J ≈ 8 Hz).
    • Trifluoroacetyl groups exhibit a carbonyl signal at δ 165–170 ppm in 13C NMR, while the CF3 group appears as a quartet (δ ~120 ppm, J = 288 Hz) in 19F NMR .
  • Mass Spectrometry (ESI-MS) :
    • Expected [M+H]+ peak at m/z 312.03 (C13H7F6NO). Fragmentation patterns confirm the loss of CO (trifluoroacetyl group) and CF3 .
  • X-ray Crystallography :
    • Single-crystal analysis reveals planarity of the quinoline ring and bond angles of ~120° at the trifluoromethyl-substituted carbon .

Q. Common Pitfalls :

  • Signal splitting in 19F NMR due to residual protons; use deuterated solvents and long relaxation delays .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

  • Positional Isomerism :
    • Replacing the trifluoroacetyl group at C3 with a sulfonamide (e.g., 4-(trifluoromethyl)phenylsulfonyl) enhances antiproliferative activity against cancer cells (e.g., IC50 reduction from 12 μM to 3.5 μM in A549 cells) .
    • Introducing electron-withdrawing groups (e.g., nitro at C8) improves metabolic stability but may reduce solubility .
  • Fluorine Scanning :
    • Systematic substitution of hydrogen with fluorine at C2/C6 alters lipophilicity (logP changes by ~0.5 per F atom) and binding to cytochrome P450 enzymes .

Q. Experimental Validation :

  • Use MTT assays for cytotoxicity profiling across multiple cell lines (e.g., MDA-MB-231, PC3) with dose-response curves (1–50 μM).
  • Compare ADMET properties via in vitro microsomal stability assays (e.g., rat liver microsomes) .

Q. How do computational models predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • AutoDock Vina or Schrödinger Glide models the compound’s binding to kinases (e.g., EGFR). The trifluoromethyl group forms hydrophobic interactions with Leu718 and Val702 residues, while the quinoline nitrogen hydrogen-bonds with Thr766 .
  • QSAR Studies :
    • 3D-QSAR using CoMFA/CoMSIA identifies steric (contribution ~45%) and electrostatic (35%) fields as critical for antitumor activity. A meta-trifluoromethyl group increases steric bulk, improving potency .
  • MD Simulations :
    • GROMACS simulations (50 ns) reveal stable binding to DNA gyrase (RMSD < 2 Å), with trifluoroacetyl groups stabilizing the protein-ligand complex via van der Waals forces .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Source Validation :
    • Cross-check cell line authenticity (e.g., STR profiling) and assay conditions (e.g., serum-free vs. 10% FBS media) .
  • Data Normalization :
    • Normalize IC50 values to positive controls (e.g., doxorubicin) and account for batch-to-batch compound purity variations (HPLC >98%) .
  • Meta-Analysis :
    • Use PRISMA guidelines to aggregate data from PubChem, ChEMBL, and peer-reviewed studies. For example, conflicting cytotoxicity reports in PC3 cells (IC50 5–25 μM) may arise from differences in exposure duration (24 vs. 72 hours) .

Q. What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS/MS :
    • A C18 column (4.6 × 150 mm, 3.5 μm) with 0.1% formic acid in water/acetonitrile gradients detects impurities at 0.1% levels. Common impurities include de-trifluoroacetylated byproducts (retention time ~8.2 min) .
  • 19F NMR :
    • Integrate peaks at δ -62 ppm (trifluoromethyl) and -75 ppm (trifluoroacetyl) to assess functional group integrity. Signal ratios < 95:5 indicate incomplete acetylation .
  • Elemental Analysis :
    • Deviations >0.4% in calculated vs. observed %F suggest fluorination inefficiency or hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline
Reactant of Route 2
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3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline

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